

aryl vinyl ketone chemistry overview

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Acrylophenone

CAS No.: 768-03-6

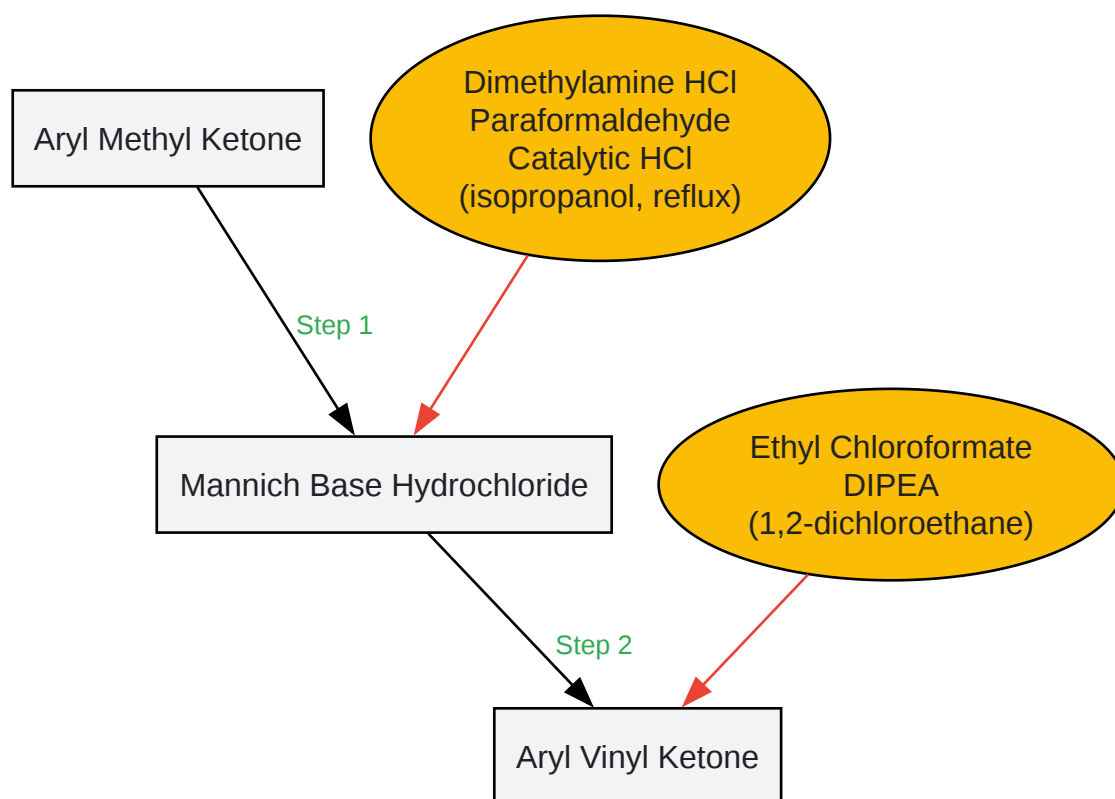
Cat. No.: S516117

Get Quote

A Modern Synthetic Approach

A 2023 study describes an efficient, metal-free synthesis of substituted aryl vinyl ketones from readily available β -amino-carbonyl compounds (Mannich bases) [1] [2].

- **Key Advantages:** This method uses low-cost reagents like ethyl chloroformate and DIPEA, avoiding expensive metal catalysts and methyl iodide [1] [2].
- **General Workflow:** The synthesis proceeds through a Mannich base hydrochloride intermediate, which is subsequently converted to the final aryl vinyl ketone [1] [2].



[Click to download full resolution via product page](#)

Synthetic route to aryl vinyl ketones from aryl methyl ketones.

Detailed Experimental Protocol

Synthesis of Aryl Vinyl Ketones from Mannich Salts [1] [2]

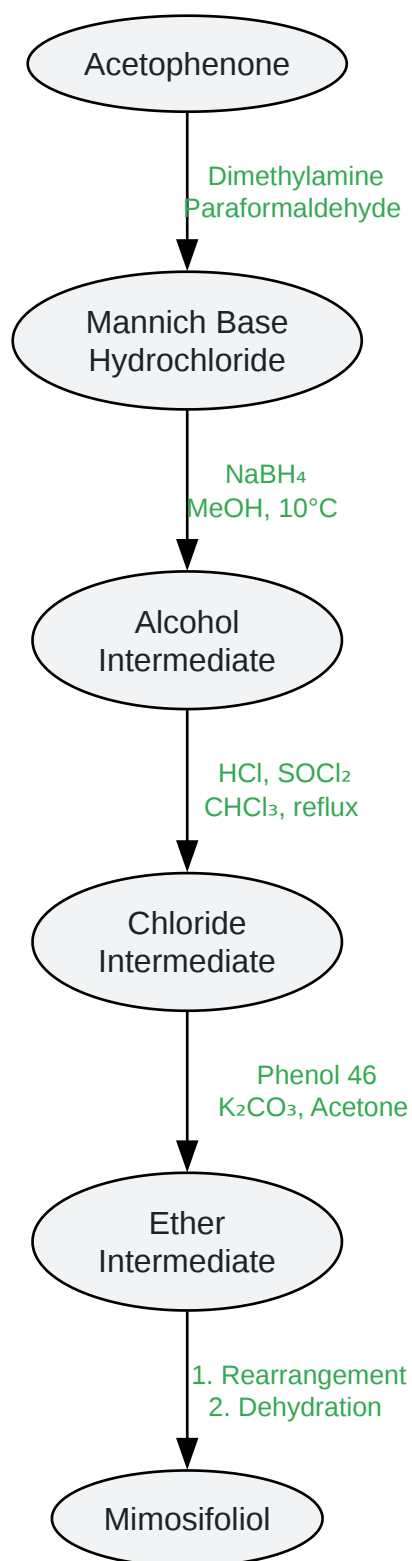
- **Reaction Setup:** Charge a round-bottom flask with the Mannich base hydrochloride (1.0 equiv) and 1,2-dichloroethane (DCE).
- **Reagent Addition:** Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and ethyl chloroformate (1.2 equiv).
- **Reaction Execution:** Heat the mixture to reflux with stirring. Monitor reaction completion by TLC.
- **Work-up Procedure:** After cooling, quench the reaction with water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel.

Applications in Synthesis

Aryl vinyl ketones are valuable intermediates for constructing complex molecules. The table below summarizes key transformations.

Application	Reaction Type	Product	Key Conditions	Reference
Natural Product Synthesis	Claisen Rearrangement/Dehydration	Mimosifoliol (neoflavonoid)	Ethyl chloroformate, DIPEA, DCE	[1] [2]
Heterocycle Formation	Cyclocondensation	Substituted Quinolines	Reaction with amines in DMF	[1] [2]
Cyclization	Nazarov Reaction	Indanones	Aryl boric acid/ $\text{Fe}(\text{OTf})_3$ catalyst	[3]

Synthesis of Mimosifoliol The synthetic route to the natural product mimosifoliol showcases the utility of vinyl ketones in complex molecule construction [1] [2].



[Click to download full resolution via product page](#)

Key steps in the total synthesis of the natural product Mimosifoliol.

Analytical and Computational Insights

Spectroscopic Data for Aryl Vinyl Ketones [1] [2]

Spectroscopic Method	Key Characteristic Signals
IR (KBr)	C=O stretch: $\sim 1660-1700\text{ cm}^{-1}$; C=C (vinyl): $\sim 1615\text{ cm}^{-1}$; O-H (if present): $\sim 3340-3460\text{ cm}^{-1}$ (broad)
^1H NMR (CDCl ₃ /DMSO-d ₆)	Aromatic protons: δ 6.43-8.36 ppm; Vinyl protons: appear as characteristic multiplets
^{13}C NMR (CDCl ₃ /DMSO-d ₆)	Carbonyl Carbon: δ 189-196 ppm (simple aryl); δ 177-182 ppm (heteroaryl); Vinyl Carbons: δ 129-137 ppm

Computational Reactivity Analysis of Mimosifoliol [1] [2]

- **Frontier Molecular Orbitals (FMO):** The HOMO-LUMO band gap was calculated to be **5.29 eV** (HOMO = -5.74 eV, LUMO = -0.45 eV), indicating high stability and chemical reactivity [1] [2].
- **Global Reactivity Descriptors:**
 - Chemical Potential (μ): -3.19 eV
 - Global Hardness (η): 5.11 eV
 - Electrophilicity (ω): 0.99 eV [2]
- **Molecular Electrostatic Potential (MEP):** This analysis identifies sites for nucleophilic (negative, red) and electrophilic (positive, blue) attacks, guiding derivatization strategies [2].

Biological Relevance and Drug Development

Aryl vinyl ketones show promise in early-stage drug discovery.

- **Enzyme Inhibition:** Molecular docking studies suggest that mimosifoliol can effectively inhibit the **aspulvinone dimethylallyltransferase** enzyme, highlighting a potential therapeutic pathway [1] [2].
- **Michael Acceptor Activity:** The vinyl ketone moiety is a classic **Michael acceptor**. This electrophilic property allows it to interact with biological nucleophiles (e.g., cysteine thiols in enzyme active sites), which is a common mechanism in drug action but also requires consideration for potential off-target effects [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Efficient Approach for the Synthesis of Aryl Vinyl Ketones ... [mdpi.com]
2. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and ... [pmc.ncbi.nlm.nih.gov]
3. (PDF) Catalytic Efficient Nazarov Reaction of Unactivated Aryl ... Vinyl [academia.edu]

To cite this document: Smolecule. [aryl vinyl ketone chemistry overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b516117#aryl-vinyl-ketone-chemistry-overview>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com